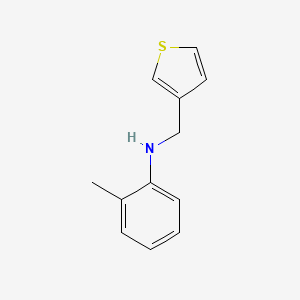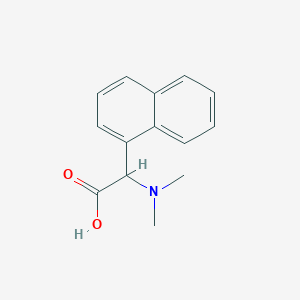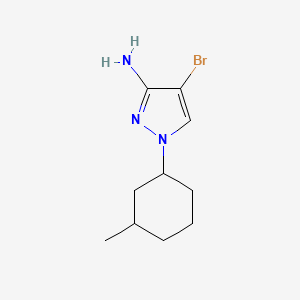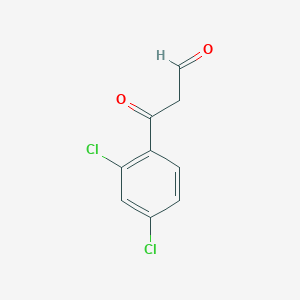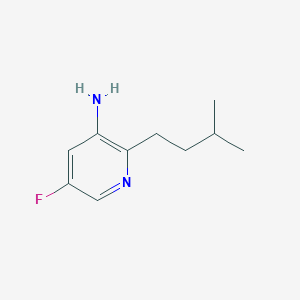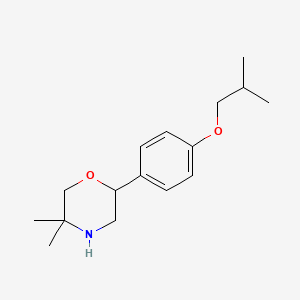![molecular formula C12H21IO B13076678 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, an iodomethyl group, and two methyl groups attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the iodoetherification of a precursor compound using N-iodosuccinimide (NIS) in acetonitrile . This reaction introduces the iodomethyl group into the bicyclic framework. Further steps may involve the epimerization of the exo-alcohol to its endo-epimer through oxidation and subsequent reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to modify its functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to different linear or cyclic products.
Common reagents used in these reactions include N-iodosuccinimide for iodination, Jones’ reagent for oxidation, and sodium borohydride for reduction .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development, especially in fragment-based drug design.
Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or modulating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
2,7-Diazabicyclo[2.2.1]heptane: Utilized in asymmetric synthesis and organocatalysis.
Cantharidin and Analogues: These compounds have biological activity and are used in medicinal chemistry.
The uniqueness of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[22
Eigenschaften
Molekularformel |
C12H21IO |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
2-ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21IO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
UVCBWLLZHQLAAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C2CCC(C2)C1(C)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



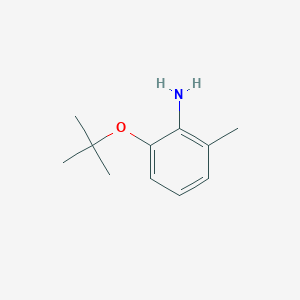
![(S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide](/img/structure/B13076600.png)
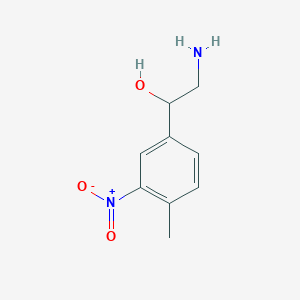
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076615.png)
![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)
